2,3-Butanediol bis(2-methylpentanoate)
Description
Properties
CAS No. |
84006-18-8 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
3-(2-methylpentanoyloxy)butan-2-yl 2-methylpentanoate |
InChI |
InChI=1S/C16H30O4/c1-7-9-11(3)15(17)19-13(5)14(6)20-16(18)12(4)10-8-2/h11-14H,7-10H2,1-6H3 |
InChI Key |
PLMATXBAAUZEKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC(C)C(C)OC(=O)C(C)CCC |
Origin of Product |
United States |
Preparation Methods
Reaction Equation:
$$
\text{C}4\text{H}{10}\text{O}2 + 2 \text{C}6\text{H}{12}\text{O}2 \xrightarrow{\text{Catalyst}} \text{C}{16}\text{H}{30}\text{O}4 + 2 \text{H}2\text{O}
$$
Raw Materials and Their Production
2,3-Butanediol
- Biological Production : Fermentation using microorganisms such as Klebsiella pneumoniae or Pichia pastoris.
- Chemical Production : Catalytic hydrogenation of acetoin or hydrolysis of 2,3-epoxybutane.
2-Methylpentanoic Acid
- Typically synthesized via oxidation of hydrocarbons or derived from petrochemical processes.
Esterification Process
Reaction Setup
- A mixture of 2,3-butanediol and 2-methylpentanoic acid is prepared in a molar ratio of approximately 1:2.
- An acid catalyst (e.g., sulfuric acid) is added to the reaction mixture.
- The reaction is conducted under reflux conditions at temperatures ranging from 60°C to 120°C to facilitate ester bond formation.
Reaction Conditions
- Catalyst Concentration : Typically around 0.5–1% weight/volume .
- Solvent : Chloroform or toluene can be used to dissolve reactants and maintain homogeneity.
- Duration : The reaction is carried out for 4–6 hours , ensuring complete conversion.
Purification
After the reaction:
- The mixture is cooled.
- Excess acid is neutralized using sodium bicarbonate.
- The product is extracted using organic solvents like ethyl acetate.
- Purification is achieved by distillation or recrystallization.
Alternative Methods
Enzymatic Esterification
Enzymes such as lipases can catalyze the esterification under milder conditions, reducing energy consumption.
Solid Acid Catalysts
Using solid catalysts like zeolites or ion-exchange resins enhances sustainability by minimizing waste and simplifying catalyst recovery.
Yield Optimization
Factors influencing yield include:
- Temperature Control : Higher temperatures accelerate the reaction but may lead to side reactions.
- Catalyst Selection : Sulfuric acid provides high efficiency but may require post-reaction neutralization.
- Reactant Purity : Impurities in 2,3-butanediol or 2-methylpentanoic acid can reduce yield.
Data Table: Reaction Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Molar Ratio | 1:2 | Ensures complete esterification |
| Catalyst Type | Sulfuric Acid | High efficiency |
| Temperature | 60–120°C | Optimal for ester bond formation |
| Reaction Time | 4–6 hours | Ensures full conversion |
| Solvent | Chloroform/Toluene | Maintains homogeneity |
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol bis(2-methylpentanoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-butanediol and 2-methylpentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and 2-methylpentanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Scientific Research Applications
Chemistry: 2,3-Butanediol bis(2-methylpentanoate) is used as an intermediate in the synthesis of various chemical compounds. Its ester bonds make it a versatile building block for the production of polymers and other complex molecules.
Biology: In biological research, the compound can be used to study ester hydrolysis and enzyme-catalyzed reactions. It serves as a model compound for understanding the behavior of esters in biological systems.
Medicine: The compound’s derivatives may have potential applications in drug delivery systems. The ester bonds can be designed to hydrolyze under specific conditions, releasing active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, 2,3-butanediol bis(2-methylpentanoate) is used in the production of plasticizers, lubricants, and other specialty chemicals. Its properties make it suitable for enhancing the performance of various industrial products.
Mechanism of Action
The mechanism of action of 2,3-butanediol bis(2-methylpentanoate) primarily involves the hydrolysis of its ester bonds. In biological systems, esterases and lipases can catalyze the hydrolysis, leading to the release of 2,3-butanediol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved in these processes depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
2,3-Butanediol
- Structure : A diol with two hydroxyl groups.
- Volatility : Highly volatile, enabling aerial diffusion in plant-microbe interactions .
- Biological Roles :
- Industrial Use : Precursor for synthetic rubber, antifreeze agents, and biofuels .
Acetoin (3-Hydroxy-2-butanone)
- Structure : A ketone derivative of 2,3-butanediol.
- Volatility : Moderately volatile, often co-produced with 2,3-butanediol in bacterial fermentation .
- Biological Roles :
- Industrial Use : Flavoring agent in food and fragrance industries .
2-Methylpentanoic Acid
- Structure : Branched-chain carboxylic acid used in ester synthesis.
- Volatility : Low volatility due to high molecular weight.
- Biological Roles: Not directly studied in the evidence, but fatty acid derivatives often act as surfactants or antimicrobials.
- Industrial Use : Intermediate in plasticizers and lubricants .
2,3-Butanediol bis(2-methylpentanoate) (Inferred Properties)
- Structure: Esterified form with two 2-methylpentanoate groups.
- Volatility: Expected to be non-volatile, limiting aerial diffusion in biological systems.
- Biological Roles : Likely inert in plant-microbe signaling due to reduced bioavailability.
- Industrial Use: Potential as a hydrophobic plasticizer or stabilizer in polymers.
Comparative Data Table
| Property | 2,3-Butanediol | Acetoin | 2-Methylpentanoic Acid | 2,3-Butanediol bis(2-methylpentanoate) |
|---|---|---|---|---|
| Molecular Weight | 90.12 g/mol | 88.11 g/mol | 130.18 g/mol | ~318.4 g/mol (estimated) |
| Volatility | High | Moderate | Low | Very Low |
| Water Solubility | Miscible | Partially soluble | Low | Insoluble |
| Key Biological Role | Plant immunity induction | Stomatal closure | N/A | N/A (inferred) |
| Industrial Use | Biofuels, antifreeze | Food flavoring | Plasticizers | Polymer additives |
Research Findings and Gaps
- Stereochemical Influence : The biological activity of 2,3-butanediol depends on its stereoisomers; e.g., (R,R)-2,3-butanediol is more effective in inducing plant antiviral responses than meso-forms . The ester’s stereochemistry may similarly affect its reactivity but remains unexplored.
- Concentration-Dependent Effects : 2,3-Butanediol at 10 μM enhances plant resistance to pathogens, but 1 mM concentrations abolish this effect . Ester derivatives may avoid such biphasic responses due to controlled release.
- Microbial Robustness: Bacterial strains overproducing 2,3-butanediol persist longer in acidic rhizospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
